molecular formula C15H15N3O B14758154 (2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide

(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide

Cat. No.: B14758154
M. Wt: 253.30 g/mol
InChI Key: NKRRBQLJIIRTRD-GZTJUZNOSA-N
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Description

2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C15H15N3O It is known for its unique structure, which includes a biphenyl group attached to a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide typically involves the condensation of 4-biphenylcarboxaldehyde with semicarbazide hydrochloride. The reaction is carried out in an ethanol solution under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of biphenyl ketones or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinecarboxamides.

Scientific Research Applications

2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide is unique due to its biphenyl group, which imparts distinct chemical properties and biological activities compared to other hydrazinecarboxamide derivatives. This structural feature enhances its potential as an enzyme inhibitor and its applications in various fields of research.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

[(E)-1-(4-phenylphenyl)ethylideneamino]urea

InChI

InChI=1S/C15H15N3O/c1-11(17-18-15(16)19)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3,(H3,16,18,19)/b17-11+

InChI Key

NKRRBQLJIIRTRD-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)N)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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